Regioisomeric Specificity in Platelet Aggregation Inhibition: 5,6-Diphenyl Is Essential
The 5,6-diphenyl substitution on the as-triazine core is a non-negotiable structural requirement for anti-platelet activity. In a direct head-to-head comparison, only the 5,6-diphenyl-as-triazine regioisomers demonstrated inhibitory activity against arachidonic acid-induced platelet aggregation in rabbits, while the 3,5-diphenyl and 3,6-diphenyl isomers were completely inactive [1]. This establishes that the 5,6-regioisomer is the privileged scaffold for this therapeutic target, differentiating it from other commercially available diphenyl-triazine isomers.
| Evidence Dimension | Inhibitory activity against arachidonic acid-induced rabbit platelet aggregation |
|---|---|
| Target Compound Data | Active (exact IC50 not provided in abstract, described as 'active') |
| Comparator Or Baseline | 3,5-diphenyl-1,2,4-triazine and 3,6-diphenyl-1,2,4-triazine isomers |
| Quantified Difference | Active vs. Inactive |
| Conditions | In vitro rabbit whole blood platelet aggregation assay induced by arachidonic acid |
Why This Matters
This data is critical for procurement decisions; selecting a 3,5- or 3,6-diphenyl isomer will yield an inactive compound for this target, rendering any subsequent biological study futile.
- [1] Konno, S., Kokubo, T., Amano, M., Yoshida, N., Sagi, M., & Yamanaka, H. (1992). Studies on as-triazine derivatives. XVIII. Synthesis of 5,6-diaryl-1,2,4-triazine derivatives as blood platelet aggregation inhibitors. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 112(10), 729-741. View Source
